molecular formula C18H27O6P B15126609 13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;phosphoric acid

13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;phosphoric acid

Cat. No.: B15126609
M. Wt: 370.4 g/mol
InChI Key: DGPHKOYFSODERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Polyestradiol phosphate, commonly known as polyestradiol, is a polymeric form of estradiol phosphate. It is primarily used as an estrogen medication for the treatment of prostate cancer in men and breast cancer in women. Polyestradiol is also utilized in hormone therapy for menopausal symptoms and as part of feminizing hormone therapy for transgender women .

Preparation Methods

Synthetic Routes and Reaction Conditions: Polyestradiol is synthesized by polymerizing estradiol with phosphoric acid. The reaction involves the formation of ester bonds between the hydroxyl groups of estradiol and the phosphoric acid, resulting in a polymeric structure. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired polymer .

Industrial Production Methods: In industrial settings, polyestradiol is produced through a similar polymerization process but on a larger scale. The process involves the use of reactors that maintain the optimal conditions for polymerization. The final product is often lyophilized to obtain a stable form that can be used in pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions: Polyestradiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Polyestradiol has a wide range of scientific research applications:

Mechanism of Action

Polyestradiol exerts its effects by being converted into estradiol in the body. Estradiol then binds to estrogen receptors, which are nuclear receptors that regulate gene expression. The binding of estradiol to these receptors activates various signaling pathways that influence cellular processes such as proliferation, differentiation, and apoptosis. The prolonged action of polyestradiol is due to its slow release of estradiol, providing a sustained therapeutic effect .

Comparison with Similar Compounds

Polyestradiol is unique compared to other estrogen compounds due to its polymeric nature and prolonged action. Similar compounds include:

Polyestradiol’s uniqueness lies in its polymeric structure, which allows for a slow and sustained release of estradiol, making it particularly useful in long-term hormone therapy .

Properties

Molecular Formula

C18H27O6P

Molecular Weight

370.4 g/mol

IUPAC Name

13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;phosphoric acid

InChI

InChI=1S/C18H24O2.H3O4P/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20;1-5(2,3)4/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3;(H3,1,2,3,4)

InChI Key

DGPHKOYFSODERC-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.OP(=O)(O)O

Origin of Product

United States

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